Target Engagement: >90% Reduction in Clusterin Expression in Prostate Tumor Tissue
In a Phase I pharmacodynamic study in patients with localized prostate cancer, custirsen (OGX-011) demonstrated dose-dependent inhibition of clusterin expression. At the optimal biologic dose of 640 mg, quantitative real-time PCR analysis of prostate tumor tissue showed a >90% reduction in clusterin mRNA compared to untreated baseline . This degree of target knockdown is a key differentiator from other clusterin-targeting modalities (e.g., siRNAs, small molecules) for which comparable in-human tissue-level suppression data are either not available or not reported .
| Evidence Dimension | Clusterin mRNA Expression Reduction |
|---|---|
| Target Compound Data | >90% reduction |
| Comparator Or Baseline | Other clusterin-targeting modalities (siRNAs, small molecules) - no comparable in-human tissue data reported |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Phase I study in 25 patients with localized prostate cancer; custirsen 640 mg IV weekly for 4 weeks; prostatectomy tissue analyzed by qRT-PCR |
Why This Matters
For research applications, robust target engagement is critical for interpreting downstream biological effects; this >90% knockdown benchmark provides a quantitative standard for experimental design.
- [1] Chi KN, Eisenhauer E, Fazli L, et al. A phase I pharmacokinetic and pharmacodynamic study of OGX-011, a 2'-methoxyethyl antisense oligonucleotide to clusterin, in patients with localized prostate cancer. J Natl Cancer Inst. 2005;97(17):1287-1296. doi:10.1093/jnci/dji252 View Source
- [2] Zoubeidi A, Chi K, Gleave M. Targeting the cytoprotective chaperone, clusterin, for treatment of advanced cancer. Clin Cancer Res. 2010;16(4):1088-1093. doi:10.1158/1078-0432.CCR-09-2917 View Source
